[(1-Amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate
Overview
Description
[(1-Amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a chloroethylidene group, and a benzoate moiety with trifluoromethyl substituents. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate moietyCommon reagents used in these reactions include halohydrins, which undergo oxidation and nucleophilic substitution to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-Amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imine derivatives.
Reduction: The chloroethylidene group can be reduced to form ethylidene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions include imine derivatives, ethylidene derivatives, and substituted benzoates. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
[(1-Amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(1-Amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloroethylidene group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share a similar structure with [(1-Amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate and are used in the synthesis of heterocyclic compounds.
BOC-protected amines: These compounds also feature an amino group and are used in organic synthesis.
Spirocyclic oxindoles: These compounds have a similar reactivity profile and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its trifluoromethyl substituents enhance its stability and lipophilicity, making it particularly valuable in drug development and industrial applications.
Properties
IUPAC Name |
[(1-amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF6N2O2/c12-4-8(19)20-22-9(21)5-1-6(10(13,14)15)3-7(2-5)11(16,17)18/h1-3H,4H2,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYWEXYHFHDOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)ON=C(CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381722 | |
Record name | [(1-amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287198-13-4 | |
Record name | [(1-amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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